

Physical and chemical properties of Metoxuron-monomethyl-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metoxuron-monomethyl-d3

Cat. No.: B12405654

[Get Quote](#)

An In-depth Technical Guide to Metoxuron-monomethyl-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characteristics, and key applications of **Metoxuron-monomethyl-d3**. Designed for a scientific audience, this document delves into the core technical aspects of the compound, with a focus on its use as an internal standard in analytical chemistry.

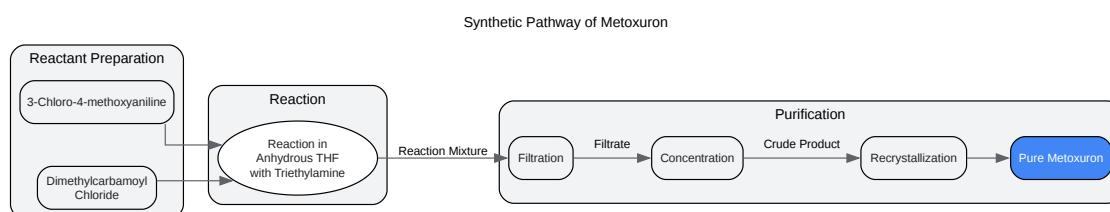
Core Physical and Chemical Properties

Metoxuron-monomethyl-d3 is the deuterated analogue of the phenylurea herbicide Metoxuron. The incorporation of three deuterium atoms on one of the N-methyl groups results in a stable, isotopically labeled compound ideal for use in quantitative mass spectrometry-based assays. While specific experimental data for the deuterated form is limited, the physical and chemical properties can be closely estimated from its non-deuterated counterpart, Metoxuron.

Table 1: Physical and Chemical Properties of **Metoxuron-monomethyl-d3** and Metoxuron

Property	Metoxuron-monomethyl-d3	Metoxuron
Molecular Formula	C ₉ H ₈ D ₃ CIN ₂ O ₂	C ₁₀ H ₁₃ CIN ₂ O ₂ [1] [2] [3]
Molecular Weight	217.67 g/mol	228.68 g/mol [1] [2] [3]
Appearance	Solid powder (expected)	White to off-white solid [4]
Melting Point	~124-127 °C (estimated)	124-127 °C [5]
Solubility	Soluble in DMSO [4]	Soluble in DMSO [4] [6]
Water Solubility	-	678 mg/L at 23 °C
Storage Conditions	Dry, dark, -20°C for long term [4]	-20°C for 3 years (powder) [6]
InChI Key	DSRNRYQBBJQVCW-UHFFFAOYSA-N (for non-deuterated) [1] [2] [4] [7]	DSRNRYQBBJQVCW-UHFFFAOYSA-N [1] [2] [4] [7]
CAS Number	Not available	19937-59-8 [1] [2] [3]

Synthesis of Metoxuron and its Deuterated Analogue


The synthesis of Metoxuron, a substituted phenylurea, generally involves the reaction of a substituted aniline with an isocyanate. For **Metoxuron-monomethyl-d3**, a deuterated reagent would be incorporated in a similar fashion. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Metoxuron

This protocol describes a general method for the synthesis of phenylurea herbicides, adapted for Metoxuron. The synthesis of **Metoxuron-monomethyl-d3** would follow a similar procedure, substituting dimethylamine with its deuterated analogue in the initial step.

- Formation of Dimethylcarbamoyl Chloride: Phosgene (COCl₂) is reacted with dimethylamine ((CH₃)₂NH) in an inert solvent (e.g., toluene) at a low temperature (0-5 °C) to form dimethylcarbamoyl chloride ((CH₃)₂NCOCl). For the deuterated analogue, trideuteromethyl-methylamine would be used.

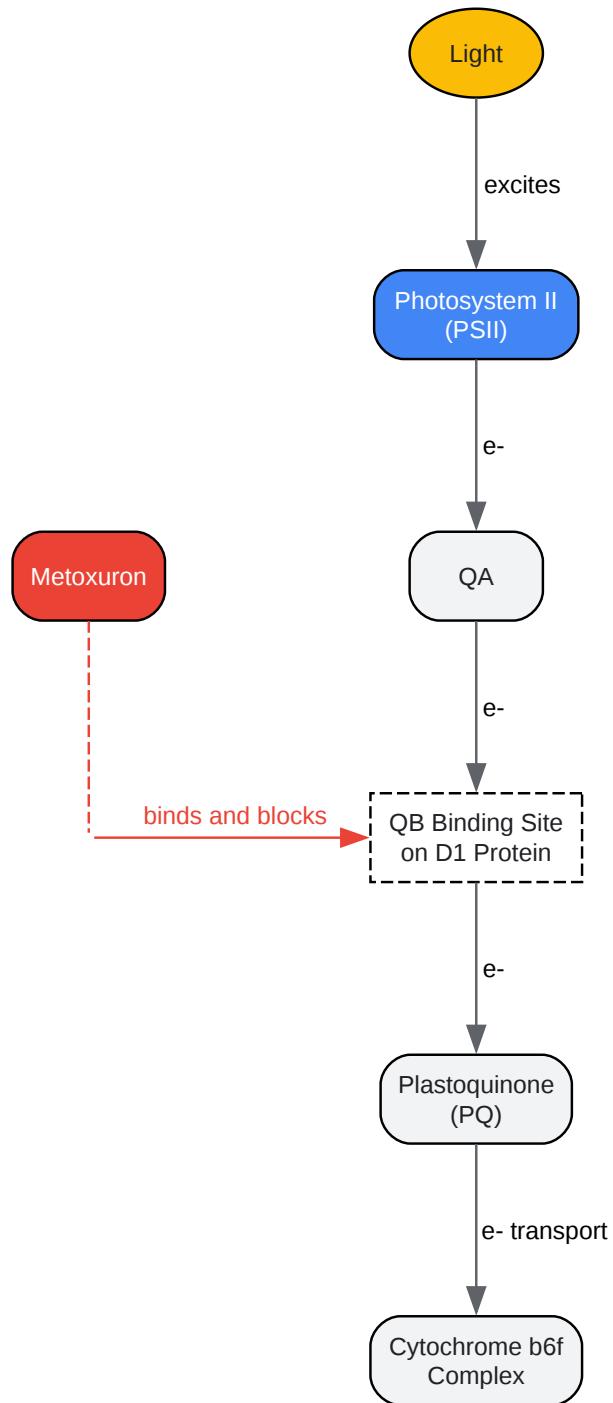
- Reaction with 3-Chloro-4-methoxyaniline: 3-Chloro-4-methoxyaniline is dissolved in an appropriate solvent, such as anhydrous tetrahydrofuran (THF).
- Urea Formation: The solution of dimethylcarbamoyl chloride is added dropwise to the 3-chloro-4-methoxyaniline solution under stirring, in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Metoxuron.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of Metoxuron.

Spectral Data

The spectral data for **Metoxuron-monomethyl-d3** is expected to be very similar to that of Metoxuron, with key differences arising from the presence of deuterium.


- Mass Spectrometry (MS): In the mass spectrum of **Metoxuron-monomethyl-d3**, the molecular ion peak would be observed at an m/z value 3 units higher than that of Metoxuron due to the three deuterium atoms. The fragmentation pattern would also show corresponding mass shifts for fragments containing the deuterated methyl group. The mass spectrum of Metoxuron shows a molecular ion peak at m/z 228.[\[1\]](#)[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of **Metoxuron-monomethyl-d3** would show the absence of the signal corresponding to one of the N-methyl groups. The integration of the remaining N-methyl signal would be reduced by half. The aromatic and methoxy protons would remain unaffected.
 - ^{13}C NMR: The carbon-13 NMR spectrum would show a triplet for the carbon of the deuterated methyl group due to C-D coupling, and this signal would be significantly less intense than the corresponding signal in the non-deuterated compound. The chemical shifts of other carbons would be largely unchanged.
- Infrared (IR) Spectroscopy: The IR spectrum of **Metoxuron-monomethyl-d3** would be very similar to that of Metoxuron. The C-D stretching vibrations would appear at a lower frequency (around $2100\text{-}2250\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2800\text{-}3000\text{ cm}^{-1}$), but these may be weak and difficult to observe.

Mechanism of Action: Photosystem II Inhibition

Metoxuron, like other phenylurea herbicides, acts by inhibiting photosynthesis in target plants. Specifically, it blocks the electron transport chain in photosystem II (PSII).

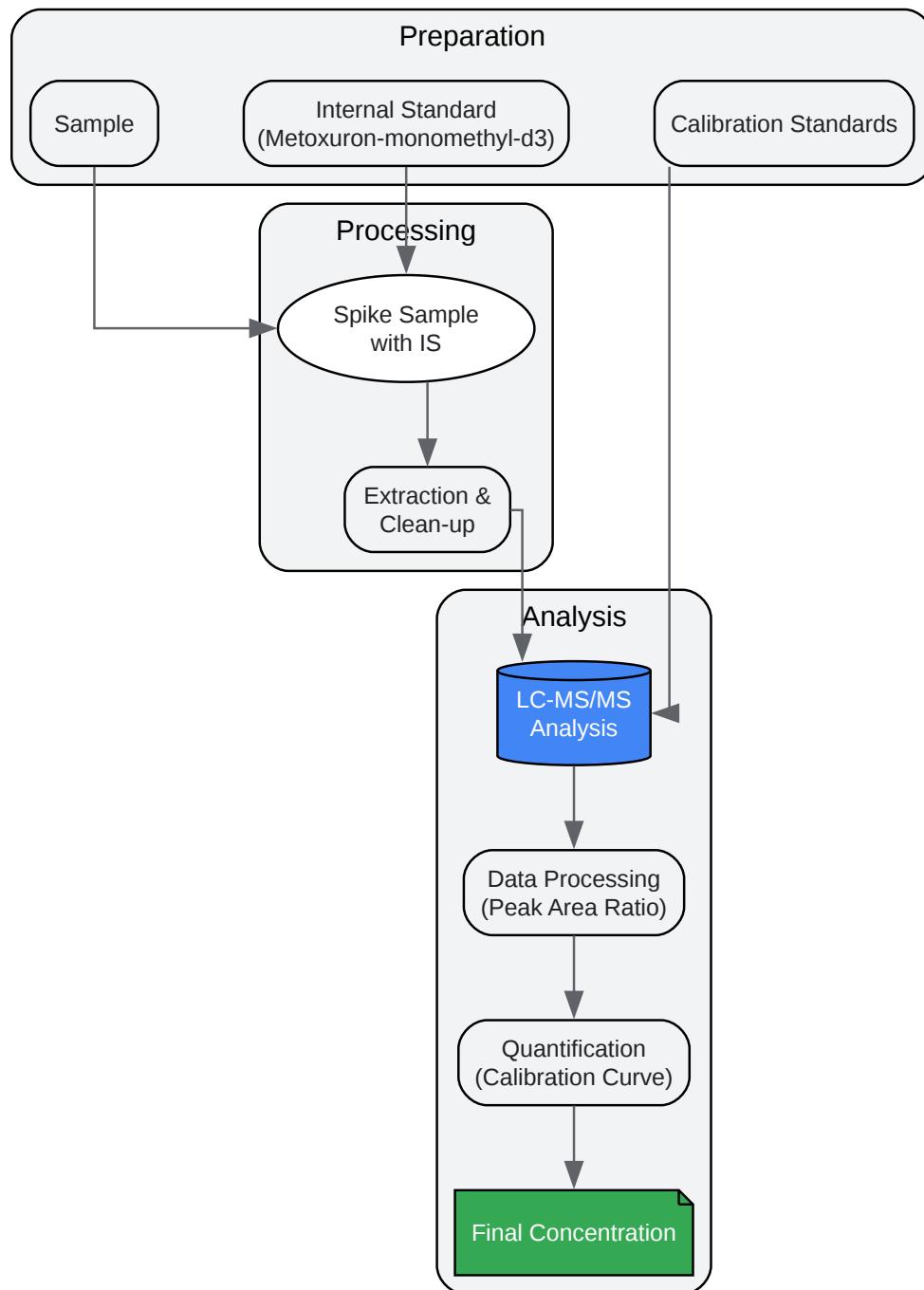
Metoxuron binds to the D1 protein of the PSII complex, displacing the native plastoquinone (PQ) molecule from its binding site. This blockage prevents the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), thereby halting the photosynthetic electron flow and leading to the death of the plant.

Mechanism of Action of Metoxuron

[Click to download full resolution via product page](#)

Metoxuron inhibits photosynthesis by blocking electron transport in PSII.

Application as an Internal Standard in LC-MS Analysis


The primary application of **Metoxuron-monomethyl-d3** is as an internal standard for the quantification of Metoxuron and related compounds in various matrices, such as environmental and biological samples. Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows for its differentiation by a mass spectrometer.

Experimental Protocol: Quantification of Metoxuron using **Metoxuron-monomethyl-d3** Internal Standard

- Preparation of Standard Solutions: Prepare stock solutions of Metoxuron and **Metoxuron-monomethyl-d3** in a suitable organic solvent (e.g., acetonitrile). From these, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
- Sample Preparation:
 - To an accurately measured volume or weight of the sample (e.g., water, soil extract, plasma), add a known amount of the **Metoxuron-monomethyl-d3** internal standard solution.
 - Perform the necessary extraction and clean-up procedures to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.
- LC-MS/MS Analysis:
 - Inject the prepared samples and calibration standards into an LC-MS/MS system.
 - Develop a chromatographic method to achieve baseline separation of Metoxuron from any interfering matrix components.
 - Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Metoxuron and **Metoxuron-monomethyl-d3** in multiple reaction monitoring (MRM) mode.

- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
 - Determine the concentration of Metoxuron in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for LC-MS Quantification using a Deuterated Internal Standard

[Click to download full resolution via product page](#)

A typical workflow for quantitative analysis using an internal standard.

Safety and Handling

Metoxuron and its deuterated analogue should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Metoxuron-monomethyl-d3 is a valuable tool for researchers and analytical scientists, particularly in the fields of environmental monitoring and toxicology. Its physical and chemical properties, being nearly identical to the parent compound Metoxuron, make it an excellent internal standard for accurate and precise quantification by mass spectrometry. Understanding its synthesis, spectral properties, and mechanism of action is crucial for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metoxuron [webbook.nist.gov]
- 2. Metoxuron | C10H13CIN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. Metoxuron PESTANAL , analytical standard 19937-59-8 [sigmaaldrich.com]
- 6. Metoxuron | TargetMol [targetmol.com]
- 7. Metoxuron | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Physical and chemical properties of Metoxuron-monomethyl-d3]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12405654#physical-and-chemical-properties-of-metoxuron-monomethyl-d3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com